molecular formula C17H19FN2OS B3814141 3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine

3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine

Cat. No. B3814141
M. Wt: 318.4 g/mol
InChI Key: ZRBJERIUXVWTMX-UHFFFAOYSA-N
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Description

3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. This modulation leads to changes in the brain's chemistry, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine include increased levels of serotonin and dopamine in the brain, leading to a reduction in anxiety and depression symptoms. Additionally, this compound has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine in lab experiments include its potential use as a therapeutic agent for various diseases and its ability to modulate the activity of neurotransmitters in the brain. However, the limitations of using this compound include its complex synthesis process and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research and development of 3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine. These include:
1. Further studies to fully understand the mechanism of action of this compound and its potential use as a therapeutic agent for various diseases.
2. Exploration of the anti-inflammatory and anti-tumor properties of this compound for the development of new drugs.
3. Investigation of the potential side effects and toxicity of this compound to ensure its safety for human use.
4. Development of new synthesis methods to simplify the production process and reduce costs.
5. Exploration of the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
In conclusion, 3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine is a promising compound with vast potential in various fields of scientific research. Its complex synthesis process and limited understanding of its mechanism of action present challenges, but further research and development could lead to the discovery of new and effective drugs for the treatment of various diseases.

Scientific Research Applications

The scientific research application of 3-[2-(3-fluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine is vast and includes its potential use as a therapeutic agent for various diseases. Studies have shown that this compound exhibits promising results in the treatment of neurological disorders such as anxiety and depression. Additionally, it has been found to have potential anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

[3-[2-(3-fluorophenyl)ethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS/c18-15-5-1-3-13(9-15)6-7-14-4-2-8-20(10-14)17(21)16-11-22-12-19-16/h1,3,5,9,11-12,14H,2,4,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBJERIUXVWTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=N2)CCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3-Fluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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